molecular formula C16H25Cl2FN2O2 B2558075 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185168-80-2

1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2558075
CAS No.: 1185168-80-2
M. Wt: 367.29
InChI Key: ULHTXTPWYRIHEU-UHFFFAOYSA-N
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Description

1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C16H25Cl2FN2O2 and its molecular weight is 367.29. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Characterization

The compound 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is structurally related to a variety of synthesized compounds that have been investigated for their potential pharmacological activities. For instance, derivatives of piperazine have been synthesized to explore their antidepressant and antianxiety activities. These compounds were designed, synthesized, and evaluated using various tests such as Porsolt’s behavioral despair (forced swimming) test and the plus maze method, indicating their potential use in treating depression and anxiety (Kumar et al., 2017). Another study focused on the synthesis and characterization of piperazine derivatives for their antibacterial and anthelmintic activities. The title compound, characterized by LCMS, NMR, and XRD, showed moderate anthelmintic activity, emphasizing the importance of chemical structure in determining biological activity (Sanjeevarayappa et al., 2015).

Pharmacological Exploration

Piperazine and its derivatives are subjects of extensive pharmacological exploration due to their diverse biological activities. For example, aryl piperazine and pyrrolidine derivatives were synthesized and shown to have significant antiplasmodial activity, with specific structural features crucial for this activity. This highlights the compound's potential in developing antimalarial therapies (Mendoza et al., 2011). Furthermore, new classes of antidepressants have been developed from 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, exhibiting dual action at serotonin receptors and serotonin transporter, indicative of their potential in treating depression (Martínez et al., 2001).

Antimicrobial and Antiviral Activities

Piperazine derivatives are also explored for their antimicrobial and antiviral potentials. Synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral and antimicrobial activities, further expanding the scope of piperazine derivatives in medicinal chemistry (Reddy et al., 2013). Additionally, novel pyrimidinyl pyrazole derivatives, including piperazine-based tertiary amino alcohols and their dihydrochlorides, were synthesized and demonstrated significant antitumor activity, showing the potential of such compounds in cancer treatment (Hakobyan et al., 2020).

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2.2ClH/c1-2-11-21-13-16(20)12-18-7-9-19(10-8-18)15-5-3-14(17)4-6-15;;/h2-6,16,20H,1,7-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHTXTPWYRIHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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